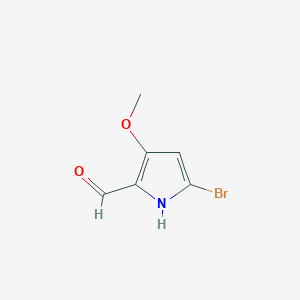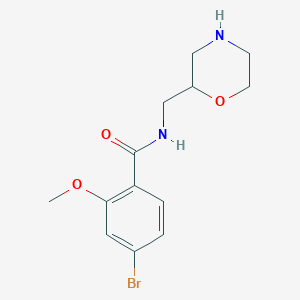![molecular formula C12H14BrNO5 B6646585 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid is an organic compound that features a brominated aromatic ring and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid typically involves the reaction of 4-bromo-2-methoxybenzoic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the aromatic ring.
Oxidation: Aldehydes or carboxylic acids.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzoic acid
- 4-Bromo-2-methoxybenzyl alcohol
- Methyl 4-bromo-2-methoxybenzoate
Uniqueness
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-18-6-9(12(16)17)14-11(15)8-4-3-7(13)5-10(8)19-2/h3-5,9H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMUCOSFZNNYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
